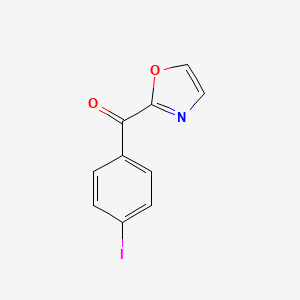

2-(4-Iodobenzoyl)oxazole

説明

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole derivatives represent a paramount class of five-membered aromatic heterocyclic compounds, containing one nitrogen and one oxygen atom. uni-giessen.deresearchgate.net Their unique structural and electronic properties have established them as a vital scaffold in numerous scientific domains. organic-chemistry.orgnih.gov

In the realm of medicinal chemistry , oxazoles are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, including enzymes and receptors. fluorochem.co.ukuni-giessen.de This has led to the development of a multitude of oxazole-containing compounds with diverse biological activities, such as antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties. fluorochem.co.ukuni-giessen.de The oxazole ring can serve as a bioisosteric replacement for other functional groups like esters and amides, which can improve the metabolic stability and pharmacokinetic profiles of drug candidates. acs.org

Beyond pharmaceuticals, oxazole derivatives have found applications in agrochemicals as pesticides and herbicides and in materials science , where they are investigated for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. organic-chemistry.orgevitachem.com The versatility of the oxazole core allows for extensive functionalization, making it a cornerstone for the synthesis of complex molecules and novel therapeutic agents. organic-chemistry.orgnih.gov

Overview of the Research Landscape for 2-(4-Iodobenzoyl)oxazole

Despite the broad scientific interest in oxazole derivatives, a specific and extensive body of research dedicated solely to this compound is not prominent in publicly accessible scientific literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes rather than being a subject of widespread study itself. bldpharm.comfluorochem.co.uk

The research interest in this compound can be inferred from its constituent parts:

The Oxazole Core : As established, the oxazole ring is a well-known pharmacophore, suggesting that the compound could be explored for potential biological activity.

The 4-Iodobenzoyl Moiety : The presence of an iodine atom on the phenyl ring is of significant synthetic value. Iodoarenes are versatile intermediates in organic synthesis, renowned for their utility in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. uni-giessen.denih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. uni-giessen.de The iodine atom serves as an efficient leaving group, making this compound a potential building block for combinatorial chemistry and the synthesis of targeted molecular libraries.

Therefore, the research landscape for this compound is best described as one of potential. It is a synthetically poised molecule that combines a biologically relevant heterocycle with a highly functional handle for further chemical elaboration. Its value likely lies in its role as a precursor for more complex derivatives, where the iodo-substituent is replaced to explore structure-activity relationships in drug discovery or to build novel organic materials.

Structure

2D Structure

特性

IUPAC Name |

(4-iodophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMFWVQAKMNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642083 | |

| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-87-0 | |

| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 4 Iodobenzoyl Oxazole

Electrophilic and Nucleophilic Transformations on the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich heterocyclic system. Generally, electrophilic substitution on the oxazole ring is challenging unless it is activated by electron-donating groups. pharmaguideline.comtandfonline.com When such substitutions do occur, they preferentially happen at the C5 position, followed by C4. wikipedia.orgnumberanalytics.com The C2 position is the most electron-deficient and thus least reactive towards electrophiles. pharmaguideline.com

Conversely, the electron-deficient C2 position is the primary site for nucleophilic attack. brainly.in However, nucleophilic substitution on an unsubstituted oxazole ring is rare and often leads to ring cleavage rather than substitution. pharmaguideline.comtandfonline.com The presence of a good leaving group at the C2 position can facilitate nucleophilic aromatic substitution. wikipedia.org In the case of 2-(4-Iodobenzoyl)oxazole, the benzoyl group at C2 makes the ring susceptible to nucleophilic attack, which can sometimes result in the fragmentation of the oxazole carboxamide bond under strongly nucleophilic conditions. caltech.edu Ring-opening reactions can also be induced by reducing agents. tandfonline.com

The nitrogen atom at position 3 is weakly basic and can be protonated by strong acids or alkylated. pharmaguideline.comwikipedia.org Oxazoles can also participate as dienes in Diels-Alder cycloaddition reactions, a reactivity that is enhanced by electron-donating substituents on the ring. wikipedia.org

Reactivity of the Iodophenyl Moiety in this compound

The iodophenyl group is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond is relatively weak, making it an excellent substrate for such transformations.

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com The iodinated phenyl ring of this compound is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com This method is widely used to form biaryl structures. While specific examples for this compound are not abundant in the reviewed literature, the reaction is generally applicable to aryl iodides. nih.govresearchgate.net One-pot Suzuki-Miyaura reactions have been developed for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes. researchgate.netnih.gov The reaction is typically carried out under mild conditions with a base like an amine, which also can act as the solvent. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, allowing for selective reactions when multiple different halogens are present. wikipedia.org

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This reaction is a versatile method for creating complex molecular structures.

Below is a table summarizing typical conditions for these cross-coupling reactions, which would be applicable to this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonates, Phosphates, Hydroxides | Dioxane, Toluene, DMF, Water | Room Temp. to 100 °C |

| Sonogashira | Terminal alkyne | Pd(0) complex (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, Et₂NH) | DMF, THF, Amine solvent | Room Temperature |

| Heck | Alkene | Pd(0) or Pd(II) complex | Amines (e.g., Et₃N), Carbonates | DMF, Acetonitrile | 80 - 140 °C |

While less common than cross-coupling reactions for aryl iodides, nucleophilic aromatic substitution (SNAAr) can occur under specific conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. In this compound, the benzoyl-oxazole moiety has electron-withdrawing properties that could facilitate such a reaction, though it would likely require harsh conditions or a specific activation mechanism like the SʀN1 pathway.

Modifications and Functionalization at the Benzoyl Carbonyl

The carbonyl group of the benzoyl moiety offers another site for chemical modification.

Reduction: The ketone can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) could potentially be used, although care must be taken to avoid reduction of other functional groups. The Rosenmund reduction, which reduces acyl chlorides to aldehydes using a poisoned palladium catalyst (Pd/BaSO₄), is a related transformation, though it applies to the acyl chloride precursor rather than the ketone itself. infinitylearn.comdoubtnut.com More powerful reducing agents like lithium aluminum hydride might also affect the oxazole ring. nih.gov

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For instance, Grignard reagents (organomagnesium compounds) can add to the carbonyl to form tertiary alcohols. acs.orgnih.gov However, the compatibility of Grignard reagents with the other functional groups in the molecule, particularly the potentially reactive oxazole ring, would need to be carefully considered. frontiersin.org

Derivatization for Advanced Applications in Research

The ability to functionalize this compound at multiple sites makes it a valuable scaffold in drug discovery and materials science. ijpsonline.comnih.gov The oxazole nucleus is a component of many biologically active compounds with antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. ontosight.aitandfonline.comresearchgate.netnih.gov

Derivatives of this compound can be synthesized to create libraries of compounds for screening against various biological targets. nih.govrjstonline.com For example, by using the cross-coupling reactions mentioned in section 3.2.1, a diverse array of substituents can be introduced at the 4-position of the phenyl ring. These modifications can systematically alter the steric and electronic properties of the molecule, which is a key strategy in structure-activity relationship (SAR) studies to optimize the therapeutic potential of a lead compound. tandfonline.com Similarly, modifications at the carbonyl group or even the oxazole ring can lead to novel derivatives with unique biological profiles. nih.govacs.org

Spectroscopic and Structural Elucidation of 2 4 Iodobenzoyl Oxazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In 2-aroyloxazoles, the aromatic protons of the benzoyl and oxazole (B20620) rings typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic rings and the electron-withdrawing carbonyl group.

For instance, in a series of 3-aryl-5-methyl-1,2,4-oxadiazoles, the ortho protons of the 3-aryl group are observed at δ 7.90-8.37 ppm, while the meta and para protons resonate between δ 7.23-7.70 ppm. scispace.com The protons of the oxazole ring itself have characteristic chemical shifts, with the acidity of these protons decreasing in the order of C2 > C5 > C4. semanticscholar.org

Table 1: Representative ¹H NMR Data for an Oxazole Analog

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (oxazole) | 8.70 | s | - |

| ortho-Ar-H | 7.90-8.37 | m | - |

| meta, para-Ar-H | 7.23-7.70 | m | - |

Data for 3-phenyl-1,2,4-oxadiazole, a related heterocyclic compound. scispace.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The carbonyl carbon of the benzoyl group in 2-(4-Iodobenzoyl)oxazole is expected to show a characteristic downfield chemical shift due to its electron-deficient nature. The carbon atoms of the aromatic rings and the oxazole ring also exhibit distinct signals.

In related 1,2,4-oxadiazole (B8745197) systems, the C-3 and C-5 carbons of the oxadiazole ring are observed at approximately δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively, confirming the formation of the heterocyclic ring. researchgate.net The chemical shifts of the carbons in the phenyl ring are also influenced by the substituent, with the carbon attached to the oxadiazole ring showing a specific shift. scispace.com

Table 2: Predicted ¹³C NMR Chemical Shifts for an Oxazole Analog

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~180-190 |

| C-2 (oxazole) | ~160 |

| C-4 (oxazole) | ~125-140 |

| C-5 (oxazole) | ~150 |

| Aromatic Carbons | ~120-140 |

Predicted values based on general knowledge and data from related structures.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals. ipb.pt HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals correlations between protons and carbons over two or three bonds. nih.gov These techniques are crucial for confirming the connectivity within the molecule, especially for complex structures or when signal overlap occurs in 1D spectra. For instance, an HMBC experiment would show a correlation between the protons on the phenyl ring and the carbonyl carbon, as well as correlations between the oxazole protons and the carbons within the oxazole ring and the carbonyl carbon, thus confirming the this compound structure.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org In this compound, key vibrational bands are expected for the carbonyl group (C=O), the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds within the oxazole ring, and the carbon-carbon (C-C) bonds of the aromatic rings.

The C=O stretching vibration is typically a strong, sharp peak in the region of 1650-1700 cm⁻¹. The C-N stretching vibrations of the oxazole ring are expected around 1382-1266 cm⁻¹. researchgate.net The presence of the iodine atom can be inferred from a low-frequency band, although it may be outside the standard mid-IR range.

Table 3: Characteristic FT-IR Absorption Bands for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretching | 1650 - 1700 |

| C=N (oxazole) | Stretching | ~1600 |

| C-N (oxazole) | Stretching | 1382 - 1266 researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-I | Stretching | ~500 |

Data compiled from general spectroscopic tables and analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. rsc.org It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation pattern can provide valuable structural insights. A common fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. researchgate.netsci-hub.st For this compound, characteristic fragments would likely include the 4-iodobenzoyl cation and the oxazole ring fragment, or fragments arising from the cleavage of the oxazole ring itself. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule and its fragments. rsc.org

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands in the UV-Vis region. The absorption maxima (λ_max) are indicative of π → π* and n → π* electronic transitions.

For similar heterocyclic compounds, strong absorption bands are typically observed in the 200-400 nm range. researchgate.net The UV spectrum of oxazole itself shows absorption in the UV region. uv-vis-spectral-atlas-mainz.orgnist.gov The extended conjugation in this compound, involving the phenyl ring, the carbonyl group, and the oxazole ring, is expected to result in absorption bands at longer wavelengths compared to the individual chromophores. The position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) |

| π → π | 250 - 350 |

| n → π | 300 - 400 |

Predicted values based on the analysis of similar conjugated heterocyclic systems. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state. While specific X-ray crystallographic data for this compound is not publicly available in the searched literature, the analysis of its analogs and other oxazole derivatives highlights the utility of this technique in elucidating their structural features.

In the context of oxazole derivatives, X-ray crystallography has been instrumental in confirming molecular structures, establishing stereochemistry, and analyzing conformational preferences. The planarity of the oxazole ring and the rotational freedom around the bonds connecting it to substituents are key structural parameters investigated by this method.

To illustrate the type of data obtained from such analyses, crystallographic information for some analogous or related heterocyclic structures is presented below. These examples demonstrate the level of detail that X-ray crystallography can provide for the structural characterization of oxazole-containing compounds. For instance, the crystal structure of a naphtho[2,1-d]oxazole derivative was confirmed by X-ray analysis, which was crucial for verifying the outcome of a catalytic reaction. acs.org Similarly, the X-ray structures of 3-acetyloxazolidin-2-one and its unsaturated analog, 3-acetyloxazolin-2-one, have been determined, revealing planar imide nitrogens and specific orientations of the exocyclic carbonyl group. st-andrews.ac.uk

The detailed research findings for these analogs, obtained through single-crystal X-ray diffraction, are summarized in the following data tables.

Crystallographic Data for 3-Acetyloxazolin-2-one

| Parameter | Value |

| Chemical Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.8375(6) |

| b (Å) | 12.0213(10) |

| c (Å) | 14.2226(13) |

| V (ų) | 1169.04(18) |

| Z | 8 |

| Calculated Density (g cm⁻³) | 1.444 |

| Temperature (K) | 173 |

Data sourced from Molbank, 2022. st-andrews.ac.uk

Crystallographic Data for Oxazolin-2(3H)-one

| Parameter | Value |

| Chemical Formula | C₃H₃NO₂ |

| Molecular Weight | 85.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5387(19) |

| b (Å) | 3.6822(5) |

| c (Å) | 14.1637(19) |

| β (°) | 94.683(12) |

| V (ų) | 702.39(17) |

| Z | 8 |

| Calculated Density (g cm⁻³) | 1.609 |

| Temperature (K) | 93 |

Data sourced from Molbank, 2022. st-andrews.ac.uk

These tables showcase the precise structural information that can be obtained for oxazole analogs through X-ray crystallography. Such data is fundamental for understanding structure-property relationships and for the rational design of new materials and molecules with desired solid-state characteristics.

Computational and Theoretical Chemistry Studies of 2 4 Iodobenzoyl Oxazole

Molecular Modeling and Simulation of 2-(4-Iodobenzoyl)oxazole and Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its derivatives, these methods are crucial for understanding their three-dimensional structure, conformational flexibility, and potential interactions with other molecules.

Molecular dynamics (MD) simulations, for instance, can predict the dynamic behavior of the molecule over time, revealing how it might change shape or interact with its environment, such as a solvent or a biological receptor. These simulations provide a detailed view of the molecule's flexibility, which is essential for its function.

One of the key applications of molecular modeling for this class of compounds is in molecular docking. icm.edu.pl This technique predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. For example, in studies of structurally related 1,3,4-oxadiazole (B1194373) derivatives, molecular docking has been used to investigate their binding potential with enzymes like cyclooxygenase (COX-1 and COX-2). icm.edu.pl Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the molecule within the enzyme's active site.

The insights gained from modeling and simulation are fundamental for designing derivatives with improved properties. By modifying the structure of this compound—for instance, by replacing the iodine atom with other substituents—researchers can computationally screen for derivatives with enhanced binding affinity or other desirable characteristics before undertaking their synthesis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. epstem.net These calculations are used to determine the distribution of electrons within this compound, which in turn governs its stability, reactivity, and spectroscopic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests that the molecule is more likely to be reactive. For similar heterocyclic compounds, DFT has been employed to calculate these electronic properties, helping to predict their behavior in chemical reactions. nih.govnih.gov

Furthermore, quantum chemical calculations can predict various other properties:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation. epstem.net

Vibrational Frequencies: Prediction of infrared (IR) spectra, which can be compared with experimental data to confirm the structure of the synthesized compound. epstem.net

Mulliken Atomic Charges: Calculation of the partial charge on each atom, offering insights into electrostatic interactions and reactive sites within the molecule. epstem.net

Thermodynamic Properties: Estimation of properties such as entropy, thermal capacity, and total energy. epstem.net

These theoretical predictions are invaluable for understanding the intrinsic properties of this compound and for designing new derivatives with tailored electronic characteristics.

In Silico Assessment of Molecular Interactions with Biological Receptors

The potential of this compound and its derivatives as therapeutic agents can be explored using in silico methods that assess their interactions with specific biological targets. Molecular docking is a primary tool for this purpose, providing a static picture of the binding mode and affinity of a ligand within the active site of a receptor. researchgate.netnih.gov

Studies on related oxazole (B20620) and oxadiazole derivatives have demonstrated the utility of this approach. For example, docking studies have been performed to evaluate the inhibitory potential of such compounds against a variety of enzymes, including:

Phosphodiesterase 4B (PDE4B): Docking of pyrazole (B372694) derivatives containing a 4-phenyl-2-oxazole moiety revealed key hydrogen bonds and π-π stacking interactions within the PDE4B active site. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): In the context of Alzheimer's disease research, docking studies of 1,2,4-oxadiazole (B8745197) derivatives have elucidated interactions with the active sites of these enzymes, explaining their inhibitory activity. rsc.orgresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Computational investigations have used docking to identify oxadiazole derivatives as potential inhibitors of this key receptor in angiogenesis. nih.govnih.gov

These in silico assessments allow for the rapid screening of virtual libraries of this compound derivatives against various biological targets, prioritizing compounds for synthesis and experimental testing. The binding energy values obtained from these studies provide a quantitative estimate of the binding affinity.

| Compound Class | Target Receptor | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | VEGFR-2 | -48.89 | nih.gov |

| 1,3,4-Oxadiazole Derivative | EGFR | -33.23 | nih.gov |

| 1,2,4-Triazole Derivative | GlcN-6-P synthase | -10.49 | nih.gov |

Ligand-Based and Structure-Based Computational Design Approaches

The design of new derivatives of this compound with enhanced biological activity can be guided by two main computational strategies: ligand-based and structure-based design. dntb.gov.uamdpi.com

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules known to be active. Techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized molecules. For 1,2,4-oxadiazoles, QSAR studies have helped to identify key molecular descriptors that correlate with anticancer activity. mdpi.comdoaj.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are critical for biological activity. This "pharmacophore" can then be used as a template to search for new molecules with a similar arrangement of features.

Structure-based design is utilized when the 3D structure of the target receptor is available, typically from X-ray crystallography or NMR spectroscopy. The primary method is molecular docking, as described previously. By visualizing the binding of this compound within the receptor's active site, researchers can rationally design modifications to improve its fit and interactions. This might involve adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with the protein. mdpi.com

Applications of 2 4 Iodobenzoyl Oxazole in Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

2-(4-Iodobenzoyl)oxazole serves as a crucial starting material and intermediate in a variety of multi-step synthetic pathways. The value of a synthetic building block is determined by its ability to be readily modified and incorporated into larger, more complex structures. nih.gov The oxazole (B20620) moiety itself is a significant heterocyclic ring system found in numerous natural products and pharmacologically active compounds. researchgate.net The presence of the 4-iodobenzoyl group significantly enhances the synthetic utility of the oxazole core.

The carbon-iodine bond in the 4-iodobenzoyl portion of the molecule is a key functional handle. This bond is relatively weak and susceptible to a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of substituents at the 4-position of the benzoyl ring, thereby enabling the synthesis of a diverse library of derivatives.

Furthermore, the ketone carbonyl group within the benzoyl moiety offers another site for chemical modification. It can undergo classical carbonyl reactions such as reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds. This dual reactivity of the iodophenyl group and the carbonyl group makes this compound a highly adaptable building block for the synthesis of complex target molecules.

Scaffold Diversity and Complexity Generation from this compound

The concept of scaffold diversity is central to modern drug discovery and materials science, as it allows for the exploration of a broad chemical space to identify molecules with desired properties. nih.gov this compound is an excellent starting point for generating scaffold diversity due to its inherent structural features that can be elaborated into various molecular frameworks. nih.gov

The oxazole ring system provides a stable and relatively planar core, while the attached iodobenzoyl group acts as a versatile anchor for diversification. By employing different synthetic strategies, the initial scaffold of this compound can be transformed into a multitude of more complex and structurally distinct scaffolds. For instance, through a sequence of reactions targeting both the iodo-substituent and the carbonyl group, chemists can construct polycyclic and heterocyclic systems.

The ability to introduce a wide range of functional groups and structural motifs onto the this compound framework allows for the systematic modification of a molecule's steric and electronic properties. This is particularly important in medicinal chemistry, where subtle structural changes can lead to significant differences in biological activity.

Below is an interactive data table showcasing examples of how the this compound scaffold can be diversified.

| Starting Material | Reagent(s) | Reaction Type | Resulting Scaffold |

| This compound | Arylboronic acid, Pd catalyst | Suzuki Coupling | 2-(4-Arylbenzoyl)oxazole |

| This compound | Terminal alkyne, Pd/Cu catalyst | Sonogashira Coupling | 2-(4-Alkynylbenzoyl)oxazole |

| This compound | Amine, Pd catalyst | Buchwald-Hartwig Amination | 2-(4-Aminobenzoyl)oxazole |

| This compound | NaBH4 | Reduction | [4-(Hydroxy(oxazol-2-yl)methyl)phenyl]iodine |

| This compound | Hydrazine | Cyclization | Fused Pyridazino-oxazole derivative |

Catalytic Transformations Involving this compound

The presence of the iodine atom on the phenyl ring makes this compound an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond allows these transformations to proceed under relatively mild conditions and with high efficiency.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. Using this compound, a diverse range of aryl or vinyl groups can be introduced at the 4-position of the benzoyl ring by reacting it with the corresponding boronic acids or esters.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This allows for the direct attachment of alkyne functionalities to the benzoyl ring of this compound, leading to the synthesis of important precursors for more complex structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines, a wide array of N-aryl derivatives can be synthesized. These products are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.

Heck Reaction: In this reaction, an alkene is coupled with an aryl or vinyl halide under palladium catalysis. This allows for the introduction of various alkenyl groups onto the benzoyl ring of this compound.

The following interactive data table summarizes key catalytic transformations involving this compound.

| Reaction Name | Catalyst System | Coupling Partner | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Base | Arylboronic acid | Aryl |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Amine | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine | Amino |

| Heck Reaction | Pd(OAc)2, Ligand, Base | Alkene | Alkenyl |

Medicinal Chemistry Research and Biological Activity Profiling of 2 4 Iodobenzoyl Oxazole Derivatives

Oxazole (B20620) Scaffolds as Privileged Structures in Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, frequently recognized as a "privileged structure." jddtonline.infonih.gov This designation stems from its ability to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. tandfonline.comtandfonline.com The structural versatility of the oxazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. researchgate.net This adaptability has led to the incorporation of the oxazole nucleus into numerous natural products and synthetic drugs with a broad spectrum of pharmacological effects. jddtonline.infotandfonline.comderpharmachemica.com

The significance of oxazole derivatives is underscored by their presence in clinically used drugs for treating a variety of conditions. nih.gov For instance, oxaprozin (B1677843) is an anti-inflammatory drug, while linezolid (B1675486) is an antibiotic. tandfonline.comd-nb.info The ability of the oxazole ring to serve as a bioisosteric replacement for other functional groups further enhances its value in drug design. nih.gov Researchers continue to explore the oxazole scaffold to develop novel therapeutic agents with improved efficacy and reduced toxicity. tandfonline.combenthamdirect.com The inherent properties of the oxazole ring system make it a focal point in the quest for new medicines to address a range of diseases. researchgate.net

In Vitro Biological Activity Spectrum of Oxazole Derivatives

Derivatives of the oxazole scaffold have demonstrated a remarkable breadth of biological activities in laboratory settings. These compounds have been extensively studied for their potential as therapeutic agents against a variety of diseases. tandfonline.comnih.govd-nb.info The diverse pharmacological profile of oxazole derivatives highlights their importance in medicinal chemistry and drug discovery programs. tandfonline.comresearchgate.net

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiprotozoal)

The oxazole nucleus is a key component in the development of new antimicrobial agents. humanjournals.com Numerous studies have reported the significant antibacterial and antifungal properties of various oxazole derivatives. derpharmachemica.comd-nb.info For example, certain oxazole-containing compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govderpharmachemica.comd-nb.info Some derivatives have also exhibited promising activity against multidrug-resistant strains. derpharmachemica.com

In the realm of antifungal research, oxazole derivatives have been effective against various fungal species, such as Candida albicans. d-nb.info The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial potency and spectrum of activity. nih.govd-nb.info Furthermore, some oxazole derivatives have been investigated for their antiprotozoal activity, including potential antimalarial effects against Plasmodium falciparum. cbijournal.com The collective findings underscore the potential of the oxazole scaffold in the ongoing search for novel treatments for infectious diseases. humanjournals.comcbijournal.com

Table 1: Selected Oxazole Derivatives and their Antimicrobial Activity

| Compound/Derivative | Target Organism(s) | Activity/Findings | Reference(s) |

| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5- methyl-1,3- oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone | Bacteria | Potent antimicrobial activity. | humanjournals.com |

| 1,3-Bis(6-nitrobenzo[d]oxazol-2-yl)propane | Bacteria | Promising antimicrobial agent. | humanjournals.com |

| 5-(2-(4-fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole | Mycobacteria | Potent antimycobacterial activity. | humanjournals.com |

| Amine linked bis- and tris-heterocycles containing oxazole | Staphylococcus aureus, Klebsiella pneumoniae | Excellent antibacterial activity. | derpharmachemica.com |

| Pyrrolyl/pyrazolyl-oxazoles | Gram-negative bacteria | More susceptible than Gram-positive bacteria. | derpharmachemica.com |

| 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Plasmodium falciparum | Good antimicrobial and antimalarial activity. | cbijournal.com |

| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | S. aureus, E. coli | Investigated for antibacterial activity. | nih.gov |

Anti-inflammatory Activity Investigations

Oxazole derivatives have been extensively investigated for their anti-inflammatory properties. jddtonline.infobenthamdirect.com The oxazole scaffold is present in the well-known anti-inflammatory drug, oxaprozin. d-nb.info Research has shown that various synthetic oxazole derivatives can significantly reduce inflammation in preclinical models. jddtonline.infojddtonline.inforesearchgate.net For instance, certain novel oxazole derivatives have demonstrated promising anti-inflammatory effects in carrageenan-induced rat paw edema assays. jddtonline.infojddtonline.inforesearchgate.net

The mechanism of anti-inflammatory action for many of these compounds is believed to involve the inhibition of key inflammatory mediators. nih.gov Studies have explored the impact of these derivatives on inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov The structural features of the oxazole derivatives, including the nature and position of substituents, have a significant impact on their anti-inflammatory potency. benthamdirect.comnih.gov The continued exploration of oxazole-based compounds holds promise for the development of new and effective anti-inflammatory therapies. benthamdirect.com

Table 2: Anti-inflammatory Activity of Selected Oxazole Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference(s) |

| Novel oxazole derivatives (A, A1, A2) | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory activity. Derivative A1 was the most active. | jddtonline.infojddtonline.inforesearchgate.net |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives (Ox-6a-f) | Carrageenan-induced hind paw edema | Derivatives Ox-6d and Ox-6f displayed higher anti-inflammatory activity. | nih.gov |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives | Carrageenan-induced paw edema | Provided significant protection against inflammation. | researchgate.net |

Anticancer Activity Research

The oxazole scaffold is a prominent feature in the design and synthesis of novel anticancer agents. benthamdirect.comnih.gov Numerous oxazole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. benthamdirect.comnih.gov These compounds exert their anticancer effects through diverse mechanisms of action, highlighting the versatility of the oxazole core. benthamdirect.com

Some oxazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to apoptosis in cancer cells. benthamdirect.comnih.gov Others function by inhibiting key enzymes involved in cancer progression, such as protein kinases, DNA topoisomerases, and histone deacetylases. benthamdirect.comnih.gov For example, certain 2,4-disubstituted oxazole derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a target in some cancers. epa.govnih.gov The structural modifications on the oxazole ring are crucial for determining the specific anticancer mechanism and potency. benthamdirect.comnih.gov The ongoing research into oxazole-based compounds continues to yield promising candidates for the development of new cancer therapies. benthamdirect.comnih.gov

Table 3: Anticancer Activity of Selected Oxazole Derivatives

| Compound/Derivative | Cancer Cell Lines/Target | Mechanism/Key Findings | Reference(s) |

| 3,5-diarylsubstituted 1,2,4-oxadiazole (B8745197) derivatives | Various cancer cells | Act as inducers of apoptosis. | nih.gov |

| 2-(oxazol)-1H-imidazole derivatives | PC3, U-145, A549, MCF-7 | Potent anticancer activity. | researchgate.net |

| 2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles | Various cancer cell lines | Highly potent antitubulin agents, induce apoptosis. | nih.gov |

| 2,4-disubstituted oxazole derivatives | Asthma/COPD and sepsis models | Potent PDE4 inhibitors. | epa.govnih.gov |

| Quinoline-conjugated 1,3,4-oxadiazole (B1194373) derivatives | HepG2, SGC-7901, MCF-7 | Higher in vitro anticancer activity than 5-fluorouracil. | nih.gov |

Antiviral Activity Studies

The oxazole nucleus has been identified as a valuable scaffold in the development of antiviral agents. nih.govnih.gov Research has demonstrated that certain oxazole and oxazoline (B21484) derivatives possess inhibitory activity against a range of viruses. nih.govresearchgate.net For instance, some derivatives have shown potent activity against poliovirus strains, including wild and vaccine-derived types. nih.gov Time-of-addition experiments with these compounds suggest that they can act at different stages of the viral replication cycle. nih.gov

Furthermore, computational and in vitro studies have explored the potential of oxazole derivatives against other viruses like the human cytomegalovirus (HCMV). nih.gov Molecular docking analyses have suggested that these compounds may target viral enzymes such as DNA polymerase. nih.gov The natural product (-)-hennoxazole A, which contains an oxazole ring, is known for its antiviral properties. derpharmachemica.com These findings highlight the potential of the oxazole scaffold as a source of new antiviral drug candidates. researchgate.net

Table 4: Antiviral Activity of Selected Oxazole Derivatives

| Compound/Derivative | Target Virus | Key Findings | Reference(s) |

| Oxazoline derivatives (compounds 5, 6, 7, 11) | Poliovirus Sabin strains, wild and vaccine-derived polioviruses | Active at submicromolar concentrations; inhibit viral replication at various stages. | nih.gov |

| Novel oxazole and thiazole (B1198619) derivatives | Human cytomegalovirus (HCMV) | Two compounds showed activity against the AD169 strain; DNA polymerase identified as a potential target. | nih.gov |

| (-)-Hennoxazole A | Not specified | A natural product with known antiviral activity. | derpharmachemica.com |

Antioxidant Potential Evaluation

Oxazole derivatives have also been investigated for their antioxidant properties. nih.govaip.orgaip.org Free radicals and oxidative stress are implicated in the pathogenesis of various diseases, making antioxidants a key area of research. nih.gov Studies have shown that certain synthetic oxazole derivatives can exhibit significant antioxidant activity in vitro. nih.govaip.org

The antioxidant capacity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. aip.orgaip.org For example, a study on ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate demonstrated its antioxidant properties. aip.orgaip.org Another study on 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives found that some of these compounds, particularly compound E3, displayed significant antioxidant activity by inhibiting microsomal EROD activity. nih.gov The substitution pattern on the oxazole ring influences the antioxidant potential of these derivatives. nih.gov

Table 5: Antioxidant Activity of Selected Oxazole Derivatives

| Compound/Derivative | Assay/Model | Key Findings | Reference(s) |

| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH method | Exhibited weak antioxidant properties with an IC50 value of 275.3 ppm. | aip.orgaip.org |

| 4-(substituted benzylidene)-2-(substituted phenyl)oxazole-5(4H)-one derivatives (E1-E10) | Inhibition of lipid peroxidation and microsomal EROD activity | Compound E3 was the most active, inhibiting microsomal EROD activity by 89%. | nih.gov |

Enzymatic Inhibition Studies (e.g., squalene (B77637) synthase, urease, COX)

The oxazole moiety is a key structural feature in various compounds designed as enzyme inhibitors. Research into related scaffolds provides a basis for understanding the potential inhibitory activities of 2-(4-iodobenzoyl)oxazole.

Squalene Synthase: Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, making it an attractive target for anticholesteremic drugs. nih.gov Novel inhibitors of squalene synthase have been developed, including those with an oxazole core. For instance, a series of 4H,6H- nih.govbenzoxepino[4,5-c] nih.govnih.govoxazoles were identified as novel squalene synthase inhibitors, and their synthesis, structure-activity relationship (SAR), and pharmacological profile have been discussed. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in diseases caused by bacteria like Helicobacter pylori. The inhibition of this enzyme is a significant therapeutic strategy. nih.govnih.govasianpubs.orgresearchgate.net A series of oxazole-based imidazopyridine scaffolds were synthesized and evaluated for their urease inhibitory potential. nih.gov Several of these analogs demonstrated potent inhibition, with some being more effective than the standard inhibitor, thiourea. nih.gov For example, analogs 4i , 4o , 4g , and 4h were identified as particularly potent anti-urease agents. nih.gov The study highlighted that substitutions on the aryl ring of the oxazole moiety capable of forming strong hydrogen bonds (like -OH) or possessing strong electron-withdrawing properties (like -CF3 and -NO2) resulted in superior inhibitory activity compared to the standard drug. nih.gov

Cyclooxygenase (COX): COX enzymes are targets for anti-inflammatory drugs. A wide variety of heterocyclic scaffolds, including oxazole, isoxazole (B147169), and oxadiazole derivatives, have been investigated as COX inhibitors. nih.govnih.gov Diaryl heterocycles, including those with a five-membered oxazole or isoxazole ring, are a common feature of selective COX-2 inhibitors, known as coxibs. nih.gov Research on 2,5-diaryl-1,3,4-oxadiazoles has shown that compounds with a methylsulfonyl moiety exhibit potent and selective COX-2 inhibition. nih.gov Similarly, certain isoxazole derivatives have been identified as strong and selective COX-2 inhibitors. nih.govnih.gov While direct studies on this compound are scarce, the broader class of benzoxazole (B165842) derivatives has been explored for COX inhibition. nih.gov

Pharmacological Target Identification and Validation through In Vitro Assays

The identification of specific molecular targets is crucial in drug discovery. For oxazole derivatives, this has been explored through receptor binding and enzyme inhibition mechanism studies.

Receptor Binding Affinity Studies (e.g., D3-R, cannabinoid receptors)

Dopamine D3 Receptor (D3-R): The D3 receptor is a target for neurological and psychiatric disorders. nih.gov While the arylpiperazine scaffold is common in D3 ligands, alternative structures like 1,2,4-triazole-based derivatives have emerged. nih.gov In one study, a series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes were developed as selective D3 receptor antagonists. Within this series, an oxazole-containing derivative showed good affinity and selectivity, highlighting the potential for oxazole moieties in D3-R ligand design. nih.gov The affinity of agonists for the D3 receptor appears to be influenced by the structure of the receptor's intracellular loops. nih.gov

Cannabinoid Receptors (CB1 and CB2): Cannabinoid receptors are targets for a wide range of therapeutic areas, including pain, inflammation, and obesity. nih.govnih.gov Research into ligands for these receptors has explored various heterocyclic scaffolds. nih.govnih.gov For instance, a series of oxadiazole-diarylpyrazole 4-carboxamides were designed and found to have high in vitro binding affinity for the CB1 receptor. nih.gov Specifically, compounds with a 5-tert-butyl-1,3,4-oxadiazol-2-yl group demonstrated good binding affinity and selectivity for the CB1 receptor. nih.gov There is no specific binding data available for this compound at cannabinoid receptors.

Enzyme Inhibition Mechanisms

Understanding how a compound inhibits an enzyme is fundamental to medicinal chemistry. For oxazole-containing compounds, various inhibition mechanisms have been observed. In a study on oxazole-based imidazopyridine derivatives as urease inhibitors, molecular docking was used to elucidate the binding mode. nih.gov The most active compounds showed excellent protein-ligand interactions, with key binding patterns including pi-pi stacking, pi-pi T-shaped interactions, and hydrogen bonding with amino acid residues in the enzyme's active site, such as Ala334, Glu331, Leu253, and Phe335. nih.gov This suggests that the inhibition is achieved through specific, directed interactions within the catalytic pocket of the urease enzyme.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

SAR studies are essential for optimizing lead compounds. While direct SAR data for this compound is not available, analyses of related oxazole and benzoxazole structures provide valuable guidance. nih.govnih.govresearchgate.net

Impact of Substituent Variations on Biological Activity

The biological activity of oxazole-containing compounds is highly dependent on the nature and position of substituents on the various rings of the scaffold. nih.govnih.govresearchgate.net

In a study of oxazole-based imidazopyridine urease inhibitors, the following SAR was established:

Electron-withdrawing and Hydrogen-bonding Groups: Substituents on the aryl part of the oxazole that could either form strong hydrogen bonds (e.g., hydroxyl, -OH) or were strongly electron-withdrawing (e.g., trifluoromethyl, -CF3; nitro, -NO2) significantly enhanced urease inhibitory potential. nih.gov

Bulky Groups: The presence of bulky groups like phenyl, toluene, or dimethylamine (B145610) at the para-position of the aryl ring attached to the oxazole led to a reduction in inhibitory activity. nih.gov

The table below summarizes the urease inhibitory activity (IC₅₀) for a selection of these oxazole-based imidazopyridine derivatives, demonstrating the impact of different substituents.

| Compound ID | Aryl Substituent on Oxazole | Urease Inhibition IC₅₀ (µM) |

| 4i | 2-OH, 3-NO₂, 5-CF₃ | 5.68 ± 1.66 |

| 4o | 2-OH, 5-NO₂ | 7.11 ± 1.24 |

| 4g | 2-OH, 5-NO₂ | 9.41 ± 1.19 |

| 4h | 2-OH, 3,5-di-NO₂ | 10.45 ± 2.57 |

| 4f | 4-CH₃ | 71.69 ± 6.13 |

| 4c | 4-Phenyl | 81.49 ± 7.18 |

| Thiourea | Standard | 21.37 ± 1.76 |

Data sourced from a study on oxazole-based imidazopyridine scaffolds. nih.gov

For benzoxazole derivatives, SAR studies suggest that electron-withdrawing groups like chlorine (-Cl) and nitro (-NO2) can enhance anti-proliferative activity. researchgate.net In another series of oxazole-benzamide inhibitors of the FtsZ protein, introducing a halogen at the 5-position of the oxazole ring was a key modification for overcoming resistance. nih.gov

Bioisosteric Replacements in Oxazole-Containing Scaffolds

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's properties by swapping one functional group or scaffold for another with similar physicochemical characteristics. nih.govopenaccessjournals.comresearchgate.net The oxazole ring itself, or parts of the this compound scaffold, can be considered for such replacements.

The benzoyl moiety could be replaced by other aryl or heteroaryl groups to probe interactions with a target protein. The oxazole ring, a five-membered heterocycle, has several potential bioisosteres. For example, other five-membered rings like thiazole, isoxazole, pyrazole (B372694), or 1,3,4-oxadiazole could be substituted for the oxazole core. nih.govnih.gov This type of "scaffold hopping" can lead to new chemical entities with improved potency, selectivity, or pharmacokinetic profiles. chemrxiv.orgchemrxiv.org The rationale is that these different heterocyclic rings can present attached substituents in a similar spatial arrangement while altering electronic properties, hydrogen bonding capacity, and metabolic stability. For instance, replacing an oxazole with a thiazole would introduce a sulfur atom in place of oxygen, which could alter binding interactions and metabolic pathways.

Future Perspectives and Emerging Research Avenues for 2 4 Iodobenzoyl Oxazole

Development of Novel Synthetic Methodologies

The future synthesis of 2-(4-Iodobenzoyl)oxazole derivatives is poised to move beyond traditional methods towards more efficient, scalable, and versatile strategies. While classical approaches like the Robinson-Gabriel synthesis have been foundational, the demand for chemical diversity necessitates innovation. pharmaguideline.comresearchgate.net

Emerging synthetic avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides, enabling the rapid synthesis of novel 2,4,5-trisubstituted oxazole (B20620) derivatives. nih.gov Applying this high-speed, efficient methodology to precursors of this compound could significantly shorten reaction times and improve yields.

Solid-Phase and Combinatorial Synthesis: Adapting the synthesis of the oxazole core to solid-phase methodologies allows for the creation of large, diverse libraries of compounds for high-throughput screening. researchgate.net This is particularly relevant for exploring the structure-activity relationship (SAR) of this compound by systematically modifying its constituent parts.

Advanced Catalytic Systems: The use of transition metal catalysts, such as rhodium for carbene-based methodologies, offers novel pathways to construct the oxazole ring from a variety of acyclic precursors. researchgate.net Furthermore, tin(IV) chloride has been successfully used to mediate the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles to form 2,4,5-trisubstituted oxazoles. researchgate.net Future research will likely focus on developing new catalysts that are more selective, efficient, and environmentally benign.

Flow Chemistry: For industrial-scale production, optimizing synthetic routes using continuous flow reactors can ensure consistent reaction conditions, enhance safety, and lead to higher yields. This approach would be critical for the large-scale synthesis of a promising drug candidate based on the this compound scaffold.

Targeted Iodination Strategies: The introduction of the iodine atom at the 4-position of the benzoyl ring is crucial. While electrophilic iodination can be challenging, future efforts will likely refine metalation/iodination strategies to achieve higher yields and regioselectivity. researchgate.net

These advanced synthetic methods will be instrumental in generating a wide array of analogues, enabling a deeper exploration of the chemical space around this compound.

Exploration of Untapped Biological Activities and Mechanisms

The oxazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. najah.edunih.gov However, the full therapeutic potential of the this compound scaffold remains largely untapped.

Future research should focus on several key areas:

Broad-Spectrum Antiviral Agents: While research has been conducted on oxazole derivatives against the Varicella zoster virus (VZV), there is significant potential to screen this compound and its analogues against a wider range of viruses, including influenza, hepatitis C, and emerging viral threats. najah.edunih.gov

Targeted Anticancer Therapies: Oxazole derivatives have shown promise as anticancer agents by inhibiting targets like DNA topoisomerase and receptor tyrosine kinases such as EGFR. najah.edursc.org Future work could involve designing this compound-based molecules that selectively target specific cancer-related pathways, potentially leading to more effective and less toxic treatments. rsc.org

Metabolic and Inflammatory Disorders: There is emerging evidence that oxazole derivatives can act as inhibitors of enzymes like fructose (B13574) 1,6-bisphosphatase (FBPase) for type 2 diabetes and phosphodiesterase 4 (PDE4) for inflammatory diseases like asthma and COPD. nih.govepa.gov Another study identified a trisubstituted oxazole as a potent inhibitor of fatty acid amide hydrolase (FAAH), with efficacy in rodent models of inflammatory pain. nih.gov Investigating the activity of this compound in these areas could open up new therapeutic applications.

Inhibitors of Aquaporins: A series of 2,4,5-trisubstituted oxazoles were investigated as inhibitors of aquaporin-4 (AQP4), a protein implicated in lung diseases. nih.gov This represents a novel mechanism of action that could be explored for the this compound scaffold.

Anti-Infective Agents: Beyond viruses, oxazole derivatives have demonstrated antibacterial and antifungal activity. najah.edunih.gov The unique structure of this compound could be leveraged to develop new classes of antimicrobials to combat drug-resistant pathogens.

A critical aspect of this exploration will be elucidating the specific molecular mechanisms of action. The iodine atom can significantly influence binding affinity and specificity towards biological targets, a feature that can be systematically studied through the synthesis of various analogues.

Advanced Computational Approaches in Drug Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, these computational approaches can accelerate the discovery process and reduce costs.

Key computational strategies for future research include:

Quantitative Structure-Activity Relationship (QSAR): Predictive QSAR models, which correlate chemical structure with biological activity, can be developed for this compound derivatives. Such models have been successfully used to predict the anti-VZV activity of oxazoles with high accuracy and can guide the design of more potent compounds. nih.gov

Molecular Docking and Dynamics: These techniques can predict how this compound and its analogues bind to specific protein targets. Studies have already used docking to investigate the interaction of oxazoles with targets like AQP4, FBPase, and EGFR. rsc.orgnih.govnih.gov Combining docking with molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complex and the key interactions driving binding. nih.gov

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be created and screened in silico against various disease targets. nih.gov This allows for the rapid identification of the most promising candidates for chemical synthesis and biological testing.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new derivatives. nih.gov This early-stage assessment helps prioritize compounds with favorable drug-like properties and a higher likelihood of success in clinical development.

By integrating these computational methods, researchers can adopt a more targeted and efficient approach to drug design, focusing synthetic efforts on molecules with the highest predicted potency and best pharmacological profiles.

| Computational Method | Application in Oxazole Research | Potential for this compound |

| QSAR | Predicting antiviral activity against Varicella zoster virus. nih.gov | Develop models to predict anticancer, anti-inflammatory, or other activities. |

| Molecular Docking | Identifying binding modes in targets like AQP4, FBPase, and EGFR. rsc.orgnih.govnih.gov | Screen against novel targets; understand the role of the iodine atom in binding. |

| Molecular Dynamics | Simulating the stability of ligand-protein complexes (e.g., with FBPase). nih.gov | Validate docking poses and analyze the dynamic behavior of the compound in the active site. |

| Virtual Screening | Screening virtual libraries to find novel anti-VZV compounds. nih.gov | Rapidly identify potential hits from large virtual libraries for various therapeutic targets. |

| ADME Prediction | Evaluating drug-like properties of AQP4 inhibitors. nih.gov | Prioritize the synthesis of derivatives with favorable pharmacokinetic profiles. |

Integration with Chemical Biology Techniques

Chemical biology seeks to use chemical tools to study and manipulate biological systems. This compound is well-suited for the development of such tools, primarily due to the presence of the iodine atom, which serves as a versatile chemical handle.

Future directions in this area include:

Development of Chemical Probes: The compound can be modified to create chemical probes for target identification and validation. The iodine atom can be replaced via substitution reactions with reporter tags such as fluorophores for cellular imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis (e.g., pull-down assays). This would allow for the unambiguous identification of the cellular binding partners of the compound.

Photoaffinity Labeling: The benzoyl moiety could be modified to include a photo-reactive group. Upon UV irradiation, such a probe would form a covalent bond with its biological target, enabling its isolation and identification.

Metabologenomic Discovery: A recent innovative approach combined genomic screening with metabolomic analysis to discover novel oxazole-containing natural products. nih.gov By screening bacterial DNA libraries for the genes responsible for oxazole synthesis (e.g., oxazole cyclase), researchers could specifically pinpoint strains producing these compounds. nih.gov A similar strategy could be envisioned to discover novel enzymatic pathways that might be targeted by or could metabolize this compound.

Bioorthogonal Chemistry: The iodine atom provides a potential site for engaging in bioorthogonal reactions, such as transition metal-catalyzed cross-coupling reactions. This would allow the molecule to be tagged in situ within a complex biological environment, providing powerful insights into its distribution, metabolism, and target engagement in living systems.

By integrating these chemical biology techniques, the research community can move beyond simply identifying the biological activity of this compound to understanding its precise interactions within the complex machinery of the cell.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Iodobenzoyl)oxazole, and what methodological considerations are critical for optimizing yield?

- The synthesis of this compound typically involves halogenation or substitution reactions on pre-functionalized oxazole scaffolds. A common approach is the use of Lewis acid catalysts (e.g., ZnCl₂) to facilitate iodination at the benzoyl moiety, as seen in analogous chloromethyl-oxazole syntheses . Reflux conditions (e.g., in DMSO or ethanol with glacial acetic acid) are critical for achieving high yields, as demonstrated in triazole and oxazole derivative preparations . Purification often employs crystallization with water-ethanol mixtures to isolate the product as a pure solid .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- 1H/13C NMR and FT-IR are essential for confirming the oxazole ring and iodobenzoyl substituent. Discrepancies in NMR signals (e.g., unexpected splitting) may arise from hindered rotation of the bulky iodobenzoyl group, requiring variable-temperature NMR or computational modeling (DFT) to clarify . X-ray crystallography provides definitive structural validation, as shown in studies of phenyl-substituted oxazoles .

Q. How does the iodobenzoyl group influence the reactivity of the oxazole ring in electrophilic substitution reactions?

- The electron-withdrawing iodobenzoyl group deactivates the oxazole ring, directing electrophiles (e.g., nitrating agents) to meta positions relative to the substituent. This contrasts with electron-donating groups, as demonstrated in furyl-oxazole nitration studies . Reactivity can be tuned by adjusting solvent polarity and electrophile strength .

Advanced Research Questions

Q. What strategies address contradictory data in the regioselectivity of halogenation reactions on this compound derivatives?

- Conflicting regioselectivity (e.g., bromination at oxazole vs. benzoyl sites) can arise from competing electronic and steric effects. Computational tools like DFT (e.g., B3LYP/6-31+G(d)) model charge distribution and predict attack sites, as applied in benzannulated oxazole studies . Experimental validation via Hammett plots or kinetic isotope effects further resolves ambiguities .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced ESIPT (Excited-State Intramolecular Proton Transfer) properties?

- Hybrid DFT functionals (e.g., B3LYP, PBE0) accurately simulate ESIPT emission wavelengths and energy barriers. Benzannulation at the oxazole ring minimally shifts emission but increases proton-transfer barriers due to altered charge transfer character, as shown in hydroxyphenyl-oxazole studies . Optimizing substituent polarity (e.g., introducing electron-deficient groups) can enhance Stokes shifts for imaging applications .

Q. What experimental and theoretical approaches validate the biological activity of this compound in enzyme inhibition studies?

- Docking simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., kinases), guided by structural analogs like benzimidazole-thiazole hybrids . In vitro assays (e.g., fluorescence-based enzyme inhibition) quantify IC₅₀ values, while SAR (Structure-Activity Relationship) analysis identifies critical substituents (e.g., iodine’s role in hydrophobic interactions) .

Q. How do solvent effects and catalyst choice impact the scalability of this compound synthesis?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Catalytic systems like AlCl₃ in anhydrous conditions improve iodobenzoyl coupling efficiency, though moisture-sensitive steps require inert atmospheres . Scalability trials should prioritize solvent recovery and catalyst recycling to reduce costs .

Data Contradiction Analysis

Q. Why do some studies report divergent melting points or spectral data for this compound derivatives?

- Variations often stem from polymorphism or residual solvents in crystallized products. For example, light-yellow powders (141–143°C) vs. colorless crystals (higher m.p.) highlight the need for rigorous drying and solvent selection. PXRD and DSC analyses distinguish polymorphic forms .

Methodological Recommendations

- Synthesis: Optimize halogenation using microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Characterization: Combine HRMS with 2D NMR (COSY, HSQC) to resolve complex splitting patterns in iodinated analogs .

- Biological Testing: Use SPR (Surface Plasmon Resonance) for real-time binding kinetics to complement docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。